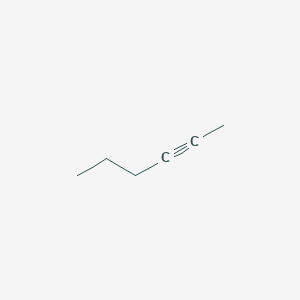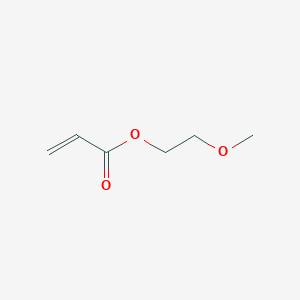
2-萘甲酸萘酯
描述
2-Naphthyl benzoate, also known as betanaphthol benzoate, benzonaphthol, or benzoylnaphthol, is a chemical compound with the molecular formula C17H12O2 . It is a white, crystalline powder that darkens with age . It is used as a hardening agent for paraffin and has antiseptic properties .
Molecular Structure Analysis
The molecular structure of 2-Naphthyl benzoate consists of 17 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 248.28 g/mol . The structure also includes a benzoate group attached to a 2-Naphthyl group .
科学研究应用
Chemical Building Block
“2-Naphthyl benzoate” is a chemical compound that is often used as a building block in the synthesis of various other chemical compounds . It’s a versatile compound that can be used to create a wide range of derivatives, each with their own unique properties and potential applications.
Research and Development
In the field of research and development, “2-Naphthyl benzoate” is used as a standard in various analytical methods . Its known properties make it a useful compound for calibration and validation in analytical chemistry.
Industrial Manufacturing
“2-Naphthyl benzoate” can also be used in the manufacturing of certain types of dyes and pigments . Its chemical structure allows it to bind with other compounds to create vibrant and long-lasting colors.
Pharmaceutical Industry
In the pharmaceutical industry, “2-Naphthyl benzoate” and its derivatives can be used in the development of new drugs . Its ability to form complex structures makes it a valuable tool in drug discovery and development.
Agriculture
“2-Naphthyl benzoate” has potential applications in agriculture as well. It can be used in the synthesis of certain types of pesticides and herbicides . Its effectiveness in these applications is still being researched.
Cosmetics Industry
In the cosmetics industry, “2-Naphthyl benzoate” can be used in the formulation of certain types of perfumes and fragrances . Its unique aromatic properties make it a valuable ingredient in this industry.
安全和危害
2-Naphthyl benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and acute inhalation toxicity . Specific target organ toxicity has been identified with repeated exposure, with the kidney and liver being identified as target organs . It is recommended to avoid dispersion of dust, avoid breathing vapors, mist or gas, and to use personal protective equipment .
属性
IUPAC Name |
naphthalen-2-yl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJIJRSTYFPKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861688 | |
| Record name | 2-Naphthalenol, 2-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl benzoate | |
CAS RN |
93-44-7 | |
| Record name | 2-Naphthalenol, 2-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 2-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 2-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BKX98E2B1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The structure of 2-Naphthyl benzoate significantly influences its reactivity. For example, in the presence of anhydrous aluminum chloride (AlCl3) in chlorobenzene, 2-Naphthyl benzoate undergoes a Fries rearrangement, yielding 1-benzoyl-2-naphthol. [] This rearrangement suggests a preference for electrophilic attack at the 1-position of the naphthalene ring.
A: Studies show that cationic micelles, like cetyltrimethylammonium chloride (CTACl), can significantly enhance the rate of basic hydrolysis of 2-Naphthyl benzoate. [, ] This increase in reaction rate is attributed to the concentration of reactants, including hydroxide ions, within the micellar pseudophase. Additionally, research indicates that micelles can also influence the photorearrangement of 2-Naphthyl benzoate, leading to the formation of 2-hydroxybenzophenone as a major product. []
A: Yes, studies comparing the basic hydrolysis of 2-Naphthyl benzoate and tert-butyl perbenzoate in the presence of cationic micelles (CTACl or CTAOH) found that while both reactions were accelerated, the determined second-order rate constants in the micellar pseudophase were smaller than those in water. [, ] This suggests subtle differences in how the micellar environment influences the reactivity of these two esters.
A: Research has determined the electric dipole moment of 2-Naphthyl benzoate in benzene at 30°C. [] The study, which also examined benzyl benzoate, o-hydroxybenzyl benzoate, and methyl bromoacetate, found that a comparison of calculated and observed dipole moments indicates restricted rotation within the 2-Naphthyl benzoate molecule, particularly around the –OR2 group. []
A: Various analytical techniques are used to study 2-Naphthyl benzoate. Spectroscopic methods, including but not limited to 1 MHz for dipole moment and 9.80 GHz for relaxation times, are employed for structural characterization. [] Additionally, reaction monitoring and product characterization often involve techniques like chromatography and potentially mass spectrometry, though specific details about these analyses were not provided in the provided research abstracts.
A: Research has demonstrated that aromatic thiols (e.g., PhSH, 4-MeC6H4SH, and 2-NH2C6H4SH), combined with a catalytic amount of K2CO3 in dipolar aprotic solvents, can selectively cleave aryl esters, including 2-Naphthyl benzoate. [] This method exhibits excellent chemoselectivity, even in the presence of other reactive groups like nitro and chloro substituents. []
A: While the provided abstract [] on the bromination of 2-Naphthyl benzoate does not offer specific details, it suggests that this reaction has been studied. Further investigation into the original research article would be needed to uncover the specific conditions, products, and mechanistic insights related to this chemical transformation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B165342.png)





